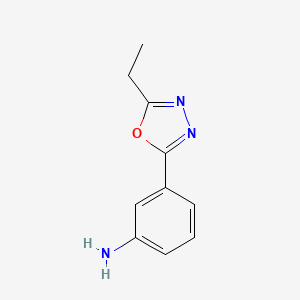

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXGFCJDEIADQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Ethyl 1,3,4 Oxadiazol 2 Yl Aniline

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline, the analysis primarily involves two key disconnections.

Disconnection of the C-N bond of the aniline (B41778): This is less common for the primary synthesis but is relevant in post-synthesis modifications.

Disconnection of the 1,3,4-oxadiazole (B1194373) ring: This is the most logical and widely used approach. nih.govresearchgate.net Breaking the C-O and N-N bonds of the heterocycle points to a key intermediate, an N,N'-diacylhydrazine, specifically N-(3-aminobenzoyl)-N'-propionylhydrazine.

This intermediate itself can be further disconnected, identifying two primary precursors:

A derivative of 3-aminobenzoic acid: This could be 3-aminobenzohydrazide, which provides the substituted aniline moiety and one of the hydrazinyl nitrogens.

A derivative of propionic acid: This could be propionyl chloride, propionic anhydride (B1165640), or propionic acid itself, which provides the ethyl group and the second acyl group required for the diacylhydrazine intermediate.

An alternative strategy involves forming the substituted oxadiazole ring first and then generating the aniline functional group. This retrosynthetic approach suggests 2-ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole (B2529262) as a late-stage precursor. This precursor can be disconnected similarly, leading to 3-nitrobenzohydrazide and a propionic acid derivative. The final step in this pathway is the reduction of the nitro group to the target aniline. chemicalbook.com

The key precursors identified through this analysis are therefore:

3-Aminobenzohydrazide

3-Nitrobenzohydrazide

Propionyl chloride

Propionic anhydride

Propionic acid

Classical Synthetic Routes to 1,3,4-Oxadiazole Rings and Substituted Aniline Moieties

Classical methods remain the bedrock for synthesizing the 1,3,4-oxadiazole core and are characterized by multi-step pathways involving cyclization reactions.

The most prevalent classical route for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine intermediates. nih.govmdpi.com

Pathway 1: From 3-Nitrobenzohydrazide

Acylation: 3-Nitrobenzohydrazide is reacted with propionyl chloride or propionic anhydride in a suitable solvent like pyridine (B92270) or dichloromethane (B109758) to form the N,N'-diacylhydrazine intermediate, N-(3-nitrobenzoyl)-N'-propionylhydrazine.

Cyclodehydration: The diacylhydrazine intermediate is then subjected to cyclization using a strong dehydrating agent. Common reagents for this step include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or trifluoromethanesulfonic anhydride. mdpi.comresearchgate.net Heating is typically required to drive the reaction to completion. This step forms the 1,3,4-oxadiazole ring, yielding 2-ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole.

Reduction: The final step is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, sodium sulfide (B99878) nonahydrate, or catalytic hydrogenation with H₂ gas over a palladium catalyst. chemicalbook.com This yields the final product, this compound.

Pathway 2: Oxidative Cyclization of Acylhydrazones

Another established method is the oxidative cyclization of N-acylhydrazones. nih.govjchemrev.com

Hydrazone Formation: 3-Aminobenzohydrazide is condensed with an appropriate aldehyde to form an N-acylhydrazone.

Oxidative Cyclization: This intermediate is then treated with an oxidizing agent, such as iodine in the presence of a base or chloramine-T, which facilitates the cyclization to the 1,3,4-oxadiazole ring. nih.govjchemrev.com

While synthesis from amidoximes is a known method for producing oxadiazoles, it is more commonly employed for the 1,2,4-oxadiazole (B8745197) isomer. rsc.orgorganic-chemistry.org

The efficiency of classical synthesis is highly dependent on the reaction conditions. Key parameters for optimization include the choice of dehydrating agent, solvent, temperature, and reaction time.

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Oxychloride (POCl₃) | Reflux, 70-110°C | Potent, widely used, good yields | Harsh, corrosive, requires careful handling |

| Polyphosphoric Acid (PPA) | High temperature, 100-150°C | Effective for less reactive substrates | Viscous, difficult workup |

| Sulfuric Acid (H₂SO₄) | Concentrated, heating | Inexpensive | Can cause charring and side reactions |

| Trifluoromethanesulfonic Anhydride | Room temperature or below | Mild conditions, high yields | Expensive |

The choice of solvent, base (if needed), and temperature must be carefully managed to minimize side reactions and maximize the purity of the intermediate and final products. For instance, in the reduction of the nitro group, the choice of reducing agent can be critical to avoid affecting other functional groups on the molecule.

Modern Synthetic Approaches and Innovations

Recent advancements in organic synthesis have introduced more efficient, selective, and environmentally friendly methods for constructing heterocyclic compounds like this compound.

Transition-metal catalysis offers powerful tools for forming C-C and C-N bonds, which can be applied to the synthesis of substituted oxadiazoles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or direct C-H arylation reactions, are particularly relevant. researchgate.netmdpi.com

A potential catalytic route to this compound could involve:

Synthesis of a building block: A core molecule like 2-bromo-5-ethyl-1,3,4-oxadiazole (B2402839) is synthesized first.

Palladium-Catalyzed Coupling: This bromo-oxadiazole is then coupled with a suitable aniline derivative, such as 3-aminophenylboronic acid (in a Suzuki coupling), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. mdpi.com

Alternatively, direct C-H arylation involves coupling 2-ethyl-1,3,4-oxadiazole (B78769) directly with a 3-haloaniline derivative. researchgate.netdntb.gov.ua This approach is highly atom-economical as it avoids the need to pre-functionalize the oxadiazole ring. These reactions often require specific ligands to promote the catalytic cycle effectively. Copper-catalyzed reactions have also been developed as a more economical alternative to palladium for similar transformations. researchgate.netorganic-chemistry.org

Green chemistry aims to reduce the environmental impact of chemical processes. nih.goveurekaselect.com These principles have been successfully applied to the synthesis of 1,3,4-oxadiazoles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key technology in green synthesis. nih.gov It can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner products. nih.govwjarr.comnih.gov The cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones can be efficiently performed in a microwave reactor. jchemrev.comjyoungpharm.org This method often allows for solvent-free reactions or the use of more environmentally benign solvents like ethanol (B145695) or water. nih.govnih.gov

The table below compares a conventional heating method with a microwave-assisted approach for a typical 1,3,4-oxadiazole synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours (e.g., 4-12 h) | Minutes (e.g., 2-10 min) |

| Energy Consumption | High | Low |

| Yield | Moderate to Good | Often higher |

| Solvent Use | Often requires high-boiling, toxic solvents | Can be solvent-free or use green solvents |

Solvent Considerations and Other Green Techniques: Beyond microwave synthesis, other green approaches include the use of water as a solvent, phase-transfer catalysis, and mechanochemical synthesis (grinding reactants together in the absence of a solvent). researchgate.net These methods minimize the use of volatile organic compounds (VOCs), which are a major source of environmental pollution. The selection of starting materials from renewable resources and the design of reactions that are highly atom-economical are also central tenets of green chemistry applicable to the synthesis of the target compound.

Flow Chemistry Applications and Scalability Considerations

The synthesis of the 1,3,4-oxadiazole core, a key structural feature of this compound, has been significantly advanced through the application of continuous flow chemistry. This technology offers substantial improvements over traditional batch processing in terms of efficiency, safety, and scalability. nih.gov

A prominent and efficient continuous flow process for synthesizing various 1,3,4-oxadiazoles involves an iodine-mediated oxidative cyclization of acylhydrazone precursors. nih.govnih.gov This method is directly applicable to the synthesis of the target compound from a corresponding 3-aminobenzaldehyde-derived acylhydrazone. The setup typically employs a heated packed-bed reactor containing a solid-supported base, such as potassium carbonate (K₂CO₃). nih.govbeilstein-journals.org A solution of the acylhydrazone precursor and iodine in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) is continuously pumped through the heated reactor. nih.gov

The key advantages of this flow process are the remarkably short residence times, often around 10 minutes, and high product yields, which can reach up to 93%. nih.govrawdatalibrary.net The efficient heat transfer and mixing within the microreactor or packed bed contribute to rapid reaction rates and enhanced control over reaction parameters. nih.gov

Scalability and Integrated Processing: A significant benefit of flow chemistry is the straightforward scalability. researchgate.net Instead of redesigning large-scale batch reactors, production can be increased by extending the operation time or by using multiple reactors in parallel, a process known as "scaling-out". researchgate.net This approach has been successfully demonstrated for 1,3,4-oxadiazole synthesis, achieving a productivity of 34 mmol per hour. nih.govbeilstein-journals.org

| Parameter | Condition | Rationale / Advantage |

|---|---|---|

| Reactor Type | Heated packed-bed reactor | Efficient heat transfer, high surface area for solid base. |

| Solid Base | Potassium Carbonate (K₂CO₃) | Facilitates cyclization; easily contained within the packed bed. |

| Solvent | DMSO | High boiling point allows for elevated reaction temperatures. |

| Oxidant | Iodine (I₂) | Effective mediator for oxidative cyclization. |

| Temperature | 100 °C | Optimized for rapid reaction rate. |

| Residence Time | ~10 minutes | Significant reduction in reaction time compared to batch methods. |

| Scalability | Achieved up to 34 mmol/h | Demonstrates potential for larger scale production. |

Purification and Isolation Techniques for Research Scale Product

Following the synthesis of this compound, purification is essential to isolate the compound from unreacted starting materials, reagents, and by-products. At the research scale, column chromatography and recrystallization are the most commonly employed and effective techniques for obtaining highly pure material. mdpi.comacs.org

Chromatography: Flash column chromatography using silica (B1680970) gel is a standard and highly effective method for the purification of 1,3,4-oxadiazole derivatives. mdpi.com The choice of eluent (mobile phase) is critical for achieving good separation. A common strategy involves using a solvent mixture of a non-polar solvent, like n-hexane, and a more polar solvent, such as ethyl acetate (B1210297). scielo.br The polarity of the solvent system is optimized by adjusting the ratio of the two solvents to achieve a retention factor (Rf) for the desired compound that allows for clear separation from impurities. For aminophenyl-oxadiazole derivatives, solvent systems such as hexane-ethyl acetate are frequently reported. scielo.br The progress of the separation is monitored by thin-layer chromatography (TLC). acs.org

For analytical purposes and purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is also a valuable tool. An established method for a similar 1,3,4-oxadiazole derivative utilized a C18 column with a gradient mobile phase of acetonitrile, orthophosphoric acid, and methanol. thieme-connect.com

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the product and impurities in a given solvent or solvent mixture at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving the more soluble impurities behind in the solution. mdpi.com

The selection of an appropriate solvent is paramount. For 1,3,4-oxadiazole derivatives, ethanol is a frequently cited recrystallization solvent. mdpi.comacs.org Other reported solvent systems include mixtures like benzene-hexane and DMF-ethanol. mdpi.com The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aminophenyl compounds, which possess polar functional groups, moderately polar solvents like ethanol are often a good starting point. rochester.edu If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. pitt.edu

| Technique | Stationary Phase / Solvent System | Reference / Application Note |

|---|---|---|

| Flash Column Chromatography | Silica Gel / Hexane-Ethyl Acetate | Widely used for separating non-polar to moderately polar impurities. scielo.br |

| Flash Column Chromatography | Silica Gel / Benzene-Ethyl Acetate | Alternative solvent system for effective separation. mdpi.com |

| Recrystallization | Ethanol | Effective for purifying solid, moderately polar compounds. acs.org |

| Recrystallization | Benzene-Hexane | A two-solvent system for compounds with specific solubility profiles. mdpi.com |

| Recrystallization | DMF-Ethanol | Another example of a two-solvent system for purification. mdpi.com |

| RP-HPLC | C18 Column / Acetonitrile-Methanol-Orthophosphoric Acid | Used for analytical purity assessment and preparative purification. thieme-connect.com |

Computational and Theoretical Investigations of 3 5 Ethyl 1,3,4 Oxadiazol 2 Yl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the molecular properties of 1,3,4-oxadiazole (B1194373) derivatives. nih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for investigating the geometry, stability, and electronic nature of complex organic molecules. researchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Studies on structurally related 2,5-disubstituted 1,3,4-oxadiazole compounds show that the molecule likely adopts a near-planar geometry. This planarity is a result of the conjugation between the aniline (B41778) and oxadiazole ring systems, which encourages optimal overlap of p-orbitals. The primary source of conformational flexibility would be the rotation around the single bond connecting the phenyl ring to the oxadiazole ring.

Electronic structure analysis provides a detailed picture of how electrons are distributed within the molecule, which is key to understanding its reactivity and intermolecular interactions.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.commdpi.com For this compound, the electron-donating aniline moiety is expected to contribute significantly to the HOMO, while the electron-withdrawing oxadiazole ring would be the primary location of the LUMO.

Table 1: Illustrative Quantum Chemical Parameters

| Parameter | Symbol | Typical Value Range (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Chemical reactivity, stability |

| Chemical Hardness | η | 2.0 to 2.5 | Resistance to charge transfer |

Note: These values are illustrative and based on typical DFT calculations for similar 1,3,4-oxadiazole derivatives.

Charge Distribution: The distribution of electron density can be analyzed using methods like Natural Bond Orbital (NBO) analysis. This provides insight into atomic charges and reveals the electron-donating and electron-accepting parts of the molecule. In this compound, the nitrogen and oxygen atoms of the oxadiazole ring are expected to carry negative partial charges, while the hydrogen atoms of the amine group will have positive partial charges.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. researchgate.netresearchgate.net For the title compound, the MEP map would likely show negative potential concentrated around the nitrogen and oxygen atoms of the oxadiazole ring, and a positive potential near the N-H protons of the aniline group. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. researchgate.net

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are a valuable tool for structural elucidation. By comparing the calculated shifts with experimental spectra, one can confirm the assignments of different protons and carbons in the molecule. bibliotekanauki.pl

IR Spectroscopy: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the N-H stretching of the amine group, C=N stretching within the oxadiazole ring, and C-O-C stretching. mdpi.comscielo.org.za This allows for a detailed assignment of the experimental IR bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). scielo.org.za The calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which often involve the promotion of an electron from the HOMO to the LUMO. mdpi.com

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Amine Protons (-NH₂) | δ 4.0-5.0 ppm |

| ¹³C NMR | Oxadiazole Carbons | δ 155-165 ppm |

| IR | N-H Stretch | 3300-3500 cm⁻¹ |

| IR | C=N Stretch (Oxadiazole) | 1610-1650 cm⁻¹ |

Note: These values are illustrative predictions based on DFT calculations for analogous structures.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations can be used to explore the conformational flexibility of this compound, particularly the rotation around the bond linking the two rings. These simulations also allow for the study of solvent effects by explicitly including solvent molecules in the simulation box, providing a more realistic model of the molecule's behavior in solution.

Reactivity Prediction and Reaction Path Analysis

Computational methods are instrumental in predicting the reactivity of a molecule and exploring potential reaction pathways.

Frontier Molecular Orbital (FMO) theory is a key application of HOMO-LUMO analysis for predicting reactivity. researchgate.net The theory states that chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. researchgate.net

For this compound, the distribution of the HOMO and LUMO indicates the most likely sites for reaction. The HOMO, localized on the electron-rich aniline ring, identifies this part of the molecule as the primary site for electrophilic attack. Conversely, the LUMO, centered on the electron-deficient oxadiazole ring, marks it as the site for nucleophilic attack. mdpi.comresearchgate.net The HOMO-LUMO energy gap is also a direct indicator of reactivity; a smaller gap suggests the molecule is more polarizable and reactive. irjweb.com

Table of Compounds Mentioned

| Compound Name |

|---|

Transition State Analysis for Model Reactions

The synthesis of the 1,3,4-oxadiazole ring, the core heterocyclic structure in this compound, typically proceeds through well-established reaction pathways. Computational and theoretical investigations into these model reactions, primarily employing Density Functional Theory (DFT), have provided significant insights into the transition states and mechanistic intricacies of these transformations. The two most common model reactions are the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.

Transition State in the Cyclodehydration of 1,2-Diacylhydrazines

One of the fundamental routes to 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine intermediates. nih.govnih.gov This reaction is typically facilitated by a variety of dehydrating agents such as phosphorus oxychloride or triflic anhydride (B1165640). nih.gov Mechanistic studies suggest that the reaction proceeds through the activation of a carbonyl oxygen by the dehydrating agent. This is followed by an intramolecular nucleophilic attack by the other carbonyl oxygen, leading to a cyclic intermediate. The transition state for this key cyclization step involves the formation of the C-O bond that closes the five-membered ring.

Computational modeling of this process helps to elucidate the geometry and energy of this transition state. Although specific parameters are highly dependent on the substrates, dehydrating agent, and solvent, theoretical studies indicate that the transition state is characterized by an elongated C-O bond being formed and a partial positive charge on the carbon atom of the activated carbonyl group. Subsequent elimination of water or other small molecules from the cyclic intermediate leads to the aromatic 1,3,4-oxadiazole ring. The energy barrier of this transition state is influenced by the electronic nature of the substituents on the acyl groups.

Transition State in the Oxidative Cyclization of N-Acylhydrazones

The oxidative cyclization of N-acylhydrazones represents another critical pathway for the synthesis of 1,3,4-oxadiazoles. jchemrev.com This reaction has been the subject of detailed computational studies to understand its mechanism and the associated transition states, particularly in reactions mediated by oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov

Detailed mechanistic investigations using DFT, specifically with the M06-2X functional and the 6-31+G(d,p) basis set, have been conducted to explore the potential energy surface of this reaction. nih.gov The findings from these studies reveal that the formation of the oxadiazole ring involves several key steps, including the cyclization to form the ring and the cleavage of an N-H bond. nih.gov

Two competing pathways have been computationally investigated: a pathway involving a single-electron transfer (SET) to form a radical ion pair (RIP) intermediate, and a more direct nucleophilic addition/elimination pathway. nih.gov Theoretical calculations have shown that these two pathways can be energetically very similar. nih.gov The transition state for the cyclization step in the non-SET pathway involves the nucleophilic attack of the carbonyl oxygen onto the imine carbon. The substituent effects on the aroylhydrazone play a crucial role in the energetics of these pathways. nih.gov

The table below summarizes the key features of the transition states for these model reactions as determined by computational studies.

| Model Reaction | Key Feature of Transition State | Computational Method | Influencing Factors |

| Cyclodehydration of 1,2-Diacylhydrazine | Formation of a C-O bond to close the five-membered ring. | DFT | Nature of dehydrating agent, electronic properties of substituents. |

| Oxidative Cyclization of N-Acylhydrazone | Intramolecular nucleophilic attack of carbonyl oxygen on the imine carbon. | DFT (M06-2X/6-31+G(d,p)) | Oxidizing agent, potential for single-electron transfer, substituent effects. |

These theoretical analyses of model reactions are invaluable for understanding the synthesis of complex molecules like this compound, allowing for the optimization of reaction conditions and the prediction of reactivity.

Mechanistic Research Involving 3 5 Ethyl 1,3,4 Oxadiazol 2 Yl Aniline

Investigation of Reaction Pathways as a Reactant or Intermediate in Organic Transformations

No specific studies detailing the reaction pathways of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline as either a reactant or an intermediate in organic transformations were identified. While the general reactivity of the aniline (B41778) and 1,3,4-oxadiazole (B1194373) moieties is well-documented, mechanistic investigations involving this particular isomer are not present in the available literature. Research on related compounds, such as the 4-aniline isomer, shows the amino group is often used as a reactive handle for further derivatization, such as in diazotization and coupling reactions, but specific pathways for the 3-aniline isomer have not been detailed. nih.gov

Chemical Reactivity and Derivatization of 3 5 Ethyl 1,3,4 Oxadiazol 2 Yl Aniline

Functionalization at the Aniline (B41778) Moiety

The aniline portion of the molecule is a versatile substrate for various chemical transformations. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution reactions. The presence of the bulky 5-ethyl-1,3,4-oxadiazol-2-yl group at the meta position influences the regioselectivity of these reactions.

The aniline ring is susceptible to electrophilic attack at the positions ortho and para to the amino group. The primary amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.

An analogous procedure involves the diazotization of related 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, followed by coupling reactions with activated aromatic compounds like phenol, resorcinol, or N,N-dimethylaniline to form azo compounds. nih.govmdpi.com This classic reaction sequence demonstrates the utility of the aniline functional group in forming highly conjugated systems. mdpi.com The initial step is the formation of a diazonium salt by treating the aniline with a source of nitrous acid, which can then undergo coupling with electron-rich partners. nih.govmdpi.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Analagous Anilines

| Reactant | Reagents | Product Type | Reference |

| 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline | 1. NaNO₂/HCl 2. Phenol | Azo-coupled compound | nih.govmdpi.com |

| 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline | 1. NaNO₂/HCl 2. Resorcinol | Azo-coupled compound | nih.gov |

| 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline | 1. NaNO₂/HCl 2. N,N-dimethylaniline | Azo-coupled compound | nih.gov |

Amide and Urea (B33335) Formation

The nucleophilic amino group readily reacts with acylating and similar electrophilic agents to form amides and ureas. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

For instance, the synthesis of N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines involves the reaction of the corresponding 5-aryl-1,3,4-oxadiazol-2-amine with dodecyl isocyanate to yield the urea derivative. nih.govmdpi.com This transformation highlights the reactivity of the exocyclic amino group attached to the oxadiazole scaffold. Similarly, substituted phenyl ureas can be synthesized by treating aromatic anilines with sodium cyanate (B1221674) in acetic acid. nih.gov These ureas can then serve as precursors for further heterocyclic synthesis. nih.gov

Table 2: Amide and Urea Formation Reactions

| Reactant Class | Reagent | Product Type | Reference |

| Aromatic Amine | Dodecyl isocyanate | N-Dodecyl-N'-aryl urea | nih.govmdpi.com |

| Aromatic Aniline | Sodium cyanate / Acetic acid | Substituted phenyl urea | nih.gov |

| Amine | Acyl Chloride | Amide | openmedicinalchemistryjournal.com |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the aniline moiety of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline would typically first be converted to a more suitable substrate, such as an aryl halide or triflate, via diazotization followed by a Sandmeyer-type reaction.

A notable application of this strategy is the synthesis of novel quinazolinylphenyl-1,3,4-oxadiazole derivatives via Suzuki cross-coupling. nih.gov In this methodology, bromine-substituted precursors are coupled with boronic acid pinacol (B44631) esters of 1,3,4-oxadiazoles in the presence of a palladium catalyst like [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II). nih.gov The reactions are often performed in two-phase solvent systems with a phase-transfer catalyst to enhance efficiency. nih.gov Such cross-coupling reactions have been successfully applied to various heterocyclic systems, demonstrating their broad utility in constructing complex, conjugated molecules. beilstein-journals.orgresearchgate.net

Table 3: Conditions for Suzuki Cross-Coupling on Related Heterocyclic Systems

| Substrate 1 | Substrate 2 | Catalyst | Base / Solvent | Product Type | Reference |

| Bromo-quinazoline | Oxadiazole-boronic acid pinacol ester | PdCl₂(dppf) | Na₂CO₃ / Toluene/H₂O | Quinazolinylphenyl-oxadiazole | nih.gov |

| 3-Chloro-5-oxadiazol-2-yl Pyridine (B92270) | Phenylboronic acid | PdCl₂(dtbpf) | CsOAc / DMF | 3-Phenyl-5-oxadiazol-2-yl Pyridine | researchgate.net |

Functionalization at the 1,3,4-Oxadiazole (B1194373) Ring System

The 1,3,4-oxadiazole ring is an electron-deficient aromatic system, which influences its reactivity. While generally stable, it can undergo specific transformations under certain conditions, allowing for further diversification of the molecular scaffold.

The 1,3,4-oxadiazole ring can be converted into other heterocyclic systems. A common transformation involves the reaction of 2-thio-substituted 1,3,4-oxadiazoles with hydrazine (B178648) hydrate (B1144303). This reaction proceeds via a ring-opening and subsequent recyclization mechanism to form triazole-fused heterocycles. acs.org

For example, S-substituted 5-[(naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazole-2-thiols can be reacted with hydrazine hydrate in acetic acid to yield acs.orgtandfonline.comjocpr.comtriazolo[3,4-b] tandfonline.comjocpr.comresearchgate.netthiadiazine derivatives. jocpr.com This ring transformation provides a synthetic route to more complex fused heterocyclic systems from readily available oxadiazole precursors. acs.orgjocpr.com

Direct N-alkylation or N-acylation of the 1,3,4-oxadiazole ring is not a typical reaction, as the nitrogen atoms are considered "pyridine-like" and are relatively unreactive towards electrophiles due to the aromaticity of the ring. However, derivatization can occur in related tautomeric forms.

For instance, 1,3,4-oxadiazole-2(3H)-thiones, which exist in tautomeric equilibrium with 1,3,4-oxadiazole-2-thiols, can be alkylated. nih.gov The alkylation can occur on the exocyclic sulfur atom or on one of the ring nitrogen atoms. The synthesis of 3-[(4-dodecylpiperazin-1-yl) methyl]5-phenyl-1,3,4-oxadiazole-2(3H)-thione demonstrates the feasibility of N-alkylation on the oxadiazole ring, specifically at the N-3 position of the thione tautomer. nih.gov This suggests that if this compound could be converted to a corresponding oxadiazol-2(3H)-one or -thione, N-functionalization would become a viable synthetic route.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is a key strategy for systematically modulating its physicochemical properties and exploring its potential in various research applications. By making targeted structural modifications to the core scaffold, researchers can fine-tune the electronic and steric characteristics of the molecule to optimize its performance in areas such as medicinal chemistry and materials science.

Design Principles for Modulating Electronic and Steric Properties

The electronic and steric properties of this compound can be systematically altered by introducing a variety of functional groups at different positions on the molecule. These modifications are guided by established principles of physical organic chemistry to achieve desired effects on the molecule's reactivity, intermolecular interactions, and photophysical properties.

Modulation of Electronic Properties:

The electronic nature of the aniline ring is a primary target for modification. The introduction of substituents on the aromatic ring can significantly influence the electron density of the entire molecule.

Electron-Donating Groups (EDGs): The placement of electron-donating groups, such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), or amino (-NH₂), on the aniline ring increases the electron density of the aromatic system. This, in turn, can enhance the molecule's propensity to engage in electrophilic aromatic substitution reactions and can influence its activity in biological systems.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of electron-withdrawing groups like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl, -Br) decreases the electron density of the aniline ring. This modification can alter the molecule's acidity, basicity, and susceptibility to nucleophilic attack. In the context of materials science, the strategic placement of EWGs can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the compound's optical and electronic properties.

Modulation of Steric Properties:

Steric hindrance plays a crucial role in determining the conformation of the molecule and its ability to interact with other molecules, such as biological receptors or other components in a material.

Substitution on the Aniline Ring: The placement of bulky substituents on the aniline ring, particularly at the positions ortho to the amino group or the oxadiazole linkage, can create steric hindrance that affects the planarity of the molecule. This can have a profound impact on its photophysical properties, such as fluorescence quantum yield.

Modification of the Ethyl Group: Altering the size of the alkyl group at the 5-position of the oxadiazole ring from ethyl to larger groups like isopropyl or tert-butyl can introduce steric bulk in that region of the molecule. This can influence how the molecule packs in the solid state and its interactions in solution. mdpi.com

The following table summarizes the key design principles for modulating the properties of this compound derivatives:

| Modification Strategy | Target Property | Rationale | Potential Substituents |

| Substitution on the Aniline Ring | Electronic Properties | Introduction of EDGs increases electron density; EWGs decrease electron density. | EDGs: -OCH₃, -CH₃, -NH₂ EWGs: -NO₂, -CN, -F, -Cl, -Br |

| N-Alkylation/N-Arylation of the Amino Group | Steric Properties | Introduction of bulky groups restricts bond rotation and influences molecular conformation. | -CH₃, -CH₂CH₃, -Phenyl |

| Modification of the 5-Alkyl Group | Steric and Electronic Properties | Larger alkyl groups increase steric bulk; different alkyl chains can subtly alter electronic properties and lipophilicity. | -CH₃, -CH(CH₃)₂, -C(CH₃)₃, -Phenyl |

Exploration of Structure-Property Relationships for Specific Research Applications

The systematic derivatization of this compound allows for the exploration of structure-property relationships (SPRs) in various research fields. By correlating specific structural modifications with observed changes in activity or properties, researchers can develop a deeper understanding of the molecular features required for a particular application.

Medicinal Chemistry:

In the realm of medicinal chemistry, 1,3,4-oxadiazole derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The derivatization of the this compound scaffold can be explored to optimize its therapeutic potential.

For instance, in the development of novel anticancer agents, the introduction of different substituents on the aniline ring can significantly impact the cytotoxicity of the resulting compounds. A study on a series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines revealed that the nature and position of substituents on the N-aryl ring played a crucial role in their anticancer activity against various cancer cell lines. nih.gov Specifically, the presence of dimethyl substitution on the phenyl ring led to a compound with significant growth inhibition against several cancer cell lines. nih.gov This highlights the importance of steric and electronic factors in the interaction of these molecules with their biological targets.

The following table presents hypothetical data to illustrate how structure-activity relationships might be explored for anticancer activity in derivatives of this compound:

| Compound | R¹ (on Aniline Ring) | R² (on Amino Group) | R³ (on Oxadiazole) | IC₅₀ (µM) vs. Cancer Cell Line X |

| 1 | H | H | -CH₂CH₃ | >100 |

| 2 | 4-OCH₃ | H | -CH₂CH₃ | 50.2 |

| 3 | 4-Cl | H | -CH₂CH₃ | 25.8 |

| 4 | 2,4-(CH₃)₂ | H | -CH₂CH₃ | 10.5 |

| 5 | H | -CH₃ | -CH₂CH₃ | 85.1 |

| 6 | H | H | -CH(CH₃)₂ | >100 |

Materials Science:

In materials science, 1,3,4-oxadiazole-containing compounds are investigated for their potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other electronic materials due to their favorable electronic and photophysical properties. The derivatization of this compound can be used to tune its fluorescence emission and charge transport characteristics.

For example, the introduction of different alkyl or aryl groups at the 5-position of the oxadiazole ring can influence the photophysical properties of the molecule. A study on 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines demonstrated that the length of the alkyl chain can affect the synthesis and subsequent reactions of these compounds, which could in turn influence their application as precursors for azo dyes with specific optical properties. nih.gov

Furthermore, the substitution pattern on the aniline ring can dramatically alter the fluorescence quantum yield and emission wavelength. The introduction of electron-donating groups generally leads to a red-shift in the emission spectrum, while bulky groups can disrupt planarity and decrease fluorescence efficiency.

The following table provides a hypothetical illustration of how structure-property relationships could be investigated for the photophysical properties of this compound derivatives for potential use as fluorescent probes:

| Compound | R¹ (on Aniline Ring) | R² (on Amino Group) | R³ (on Oxadiazole) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |

| 7 | H | H | -CH₂CH₃ | 320 | 400 | 0.25 |

| 8 | 4-N(CH₃)₂ | H | -CH₂CH₃ | 350 | 480 | 0.65 |

| 9 | 4-NO₂ | H | -CH₂CH₃ | 340 | 450 | 0.10 |

| 10 | 2-CH₃ | H | -CH₂CH₃ | 318 | 395 | 0.15 |

| 11 | H | -COCH₃ | -CH₂CH₃ | 315 | 390 | 0.05 |

| 12 | H | H | -Phenyl | 330 | 415 | 0.30 |

Through such systematic studies, a comprehensive understanding of the structure-property relationships of this compound derivatives can be established, paving the way for the rational design of new molecules with tailored properties for specific research applications.

Exploration of Potential Applications of 3 5 Ethyl 1,3,4 Oxadiazol 2 Yl Aniline Non Clinical Focus

Role in Materials Science

The intrinsic properties of the 1,3,4-oxadiazole (B1194373) ring, such as its high thermal stability, electron-deficient nature, and rigid structure, are highly desirable in the field of materials science. When combined with an aniline (B41778) moiety, which serves as a versatile chemical handle for polymerization and functionalization, the potential applications are significantly broadened.

The 1,3,4-oxadiazole ring is known for its exceptional thermal and hydrolytic stability. nih.gov Its incorporation into polymer backbones can substantially enhance the high-temperature performance of materials. akjournals.com Aromatic polymers containing these heterocyclic rings are noted for their high thermal resistance and mechanical properties. nih.govmdpi.com The compound 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline is an ideal monomer for creating such high-performance polymers. The primary amine group of the aniline moiety allows it to be readily incorporated into polymer chains through polycondensation reactions.

This can lead to the formation of aramids (aromatic polyamides) and polyimides containing the oxadiazole unit. These classes of polymers are valued for their high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). acs.org For instance, polyamides and polyimides incorporating oxadiazole rings have demonstrated decomposition temperatures well above 400°C and glass transition temperatures ranging from 199°C to over 290°C, depending on the specific polymer structure. acs.orgnih.gov The introduction of the oxadiazole ring into the polymer backbone creates a more rigid, extended chain conformation, which contributes to this enhanced thermal stability. akjournals.com

| Polymer Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Reference |

|---|---|---|---|

| Poly(amide-imide) with oxadiazole | 199-290 °C | 437-510 °C | acs.org |

| Aromatic Polyamide with oxadiazole | > 275 °C | > 445 °C | mdpi.com |

| Poly(1,3,4-oxadiazole-ether-imide) | Not Specified | > 400 °C | researchgate.net |

| Heat-Resistant Explosive with oxadiazole | Not Applicable | 368 °C | rsc.org |

The electronic properties of this compound make it a strong candidate for use in optoelectronic devices. The 1,3,4-oxadiazole ring is strongly electron-withdrawing (an n-type characteristic), which facilitates electron injection and transport. researchgate.netresearchgate.net This has led to the widespread use of 2,5-diaryl-1,3,4-oxadiazoles as electron-transporting materials and host materials in OLEDs. researchgate.netrsc.org Conversely, the aniline group is an electron-donating moiety (a p-type characteristic).

The combination of these two groups in a single molecule creates a donor-acceptor (D-A) structure. This architecture is highly beneficial for OLEDs as it can lead to bipolar charge transport capabilities, meaning the material can transport both electrons and holes. nih.gov This balanced charge transport is crucial for achieving high efficiency in OLED devices. nih.gov Furthermore, the conjugated system allows for strong photoluminescence, and the specific emission color can be tuned by modifying the molecular structure. acs.orgresearchgate.net Studies on similar oxadiazole derivatives show strong fluorescence with high quantum yields, making them suitable as emitters or as hosts for phosphorescent dopants in multicolor OLEDs. researchgate.netresearchgate.net

| Compound Structure | Application | Emission Max (λmax) | Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| Iridium complex with oxadiazol-phenol ligand | Green Phosphor (OLED) | 519-537 nm | 19.7% | rsc.org |

| PyOxd-mCz (bipolar host) with FIrpic | Blue Phosphor Host (OLED) | Not Specified | 20.8% | nih.gov |

| m-PIOXZ | UV Emitter/Host (OLED) | 395 nm | 5.23% | researchgate.net |

| PEG-functionalized phenyl-oxadiazole | Fluorescent Sensor | 325-425 nm | Not Specified | mdpi.com |

The rigid, linear structure of the phenyl-oxadiazole core is a common feature in liquid crystalline compounds. researchgate.net Liquid crystals containing the 1,3,4-oxadiazole unit have attracted significant attention due to their rich mesophases and excellent thermal stability. rsc.org The planarity and rigidity of the molecular backbone, which includes the phenyl and oxadiazole rings, are key factors for the formation of liquid crystal phases (mesophases). beilstein-journals.org Depending on the terminal groups attached, oxadiazole-based molecules can form various types of liquid crystals, including calamitic (rod-like) and discotic (disc-like) structures. rsc.org The presence of a dipole moment across the oxadiazole ring can also influence the dielectric properties of the resulting liquid crystal material. nih.gov The compound this compound could serve as a core building block for designing new liquid crystalline materials.

Applications in Catalysis

The presence of multiple nitrogen and oxygen heteroatoms makes this compound a promising molecule in the field of catalysis, both as a ligand for metal catalysts and potentially in organocatalysis.

The structure of this compound contains several potential coordination sites for metal ions: the two nitrogen atoms of the oxadiazole ring and the nitrogen atom of the aniline group. This allows the molecule to act as a multidentate ligand, binding to a metal center to form stable complexes. Research has shown that oxadiazole derivatives can form complexes with a wide range of transition metals, including copper, nickel, cobalt, zinc, palladium, and platinum. researchgate.netmdpi.com The resulting metal complexes can themselves have catalytic activity or other interesting electronic and photophysical properties. For example, copper(I) complexes containing oxadiazole-based ligands have been synthesized and used in the fabrication of OLEDs, demonstrating that metal coordination can be a strategy to develop new functional materials. nih.gov The ability to form stable coordination compounds opens up possibilities for using this compound in the design of novel catalysts for various organic transformations.

| Ligand Type | Metal Ion(s) | Resulting Complex Geometry | Reference |

|---|---|---|---|

| 2-amino-5-phenyl-1,3,4-oxadiazole | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral [M(L)2Cl2] | researchgate.net |

| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Cu(II) | Coordination Polymer | mdpi.com |

| 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole | Ni(II), Cu(II), Zn(II) | Chelate Complex | mdpi.com |

| Oxadiazole-benzimidazole derivative | Cu(I) | Mononuclear Complex | nih.gov |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Aniline and its derivatives are well-established as important intermediates and precursors in this field. acs.org Specifically, the amine functionality can participate in reactions such as asymmetric Friedel-Crafts alkylations and aminoalkylations, often directed by a chiral acid catalyst. acs.orgthieme-connect.com These reactions allow for the highly selective formation of new carbon-carbon or carbon-nitrogen bonds. acs.org

While direct use of oxadiazole-containing anilines in organocatalysis is not yet widely reported, the known reactivity of the aniline moiety suggests potential. The compound this compound could be explored as a substrate in such enantioselective transformations. nih.gov The electronic influence of the oxadiazole substituent could modify the nucleophilicity and reactivity of the aniline ring, potentially leading to novel reactivity or selectivity patterns in organocatalytic processes.

Lack of Publicly Available Research Hinders Exploration of this compound for Non-Clinical Applications

An extensive review of scientific literature and chemical databases has revealed a significant gap in publicly available research on the chemical compound this compound. Specifically, there is no readily accessible information regarding its potential non-clinical applications as a chemical probe, its use in fluorescent labeling for in vitro systems, or its development as an analytical reagent.

The 1,3,4-oxadiazole heterocyclic ring system is a well-known scaffold in medicinal chemistry and materials science, with various derivatives exhibiting a range of biological activities and photophysical properties. nih.govmdpi.com Compounds incorporating this moiety have been investigated for their potential as fluorescent probes and analytical reagents. mdpi.comnih.gov However, the specific isomer this compound does not appear to have been the subject of published research focusing on these applications.

In contrast, some information is available for the isomeric compound, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline. chemicalbook.com Studies on this and other related 1,3,4-oxadiazole derivatives often focus on their synthesis and potential therapeutic uses, such as anticancer or antimicrobial agents. nih.gov While some 1,3,4-oxadiazole derivatives have been noted for their luminescent properties, which is a prerequisite for fluorescent applications, this has not been specifically documented for this compound. nih.gov

The development of a chemical compound for use as a fluorescent probe or analytical reagent requires detailed investigation into its photophysical properties. This includes determining its absorption and emission spectra, quantum yield, and sensitivity to its environment. Such data is foundational for understanding a compound's suitability for these specialized applications. At present, this crucial information for this compound is not available in the public domain.

Consequently, a detailed and scientifically accurate article on the "," as outlined in the user's request, cannot be generated at this time. The absence of research findings on its use as a chemical probe, for fluorescent labeling, or in analytical reagent development makes it impossible to provide a thorough and informative discussion on these specific topics for this particular compound. Further research into the synthesis and characterization of this compound is required before its potential in these non-clinical areas can be explored and documented.

Analytical Methodologies for Research Scale Detection and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is an indispensable tool in the analysis of synthesized organic compounds like 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline. It allows for the separation of the target compound from impurities, starting materials, and by-products, enabling both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netnih.gov A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a compound with the polarity of this compound. This method utilizes a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

The purity of the compound can be determined by injecting a solution and analyzing the resulting chromatogram. The area of the peak corresponding to this compound, as a percentage of the total area of all peaks, represents its purity. For quantification, a calibration curve is constructed by running a series of standard solutions of known concentrations. nih.gov The concentration of an unknown sample is then determined by comparing its peak area to the calibration curve. Forced degradation studies using HPLC can also be performed to understand the stability of the compound under various stress conditions like acid and alkali hydrolysis. thieme-connect.com

Below is a table summarizing a typical set of HPLC parameters that could be adapted for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for Analysis of 1,3,4-Oxadiazole Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient/isocratic | Common solvents offering a wide polarity range for effective elution. thieme-connect.com |

| Detector | UV-Vis or Photodiode Array (PDA) at ~235-300 nm | Oxadiazole rings exhibit strong UV absorbance in this range. nih.govthieme-connect.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Injection Volume | 10-20 µL | Typical volume for analytical HPLC. |

| Column Temp. | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC) is another powerful separation technique, but its applicability to this compound depends on the compound's volatility and thermal stability. The compound must be volatile enough to be carried by the inert gas mobile phase and stable enough not to decompose at the high temperatures of the injection port and column. While some oxadiazole derivatives are used as stationary phases in GC due to their unique separation properties for isomers, the analysis of the target compound itself would require careful method development. researchgate.net

If the compound is sufficiently stable, a GC method would involve injecting a solution into a heated port where it vaporizes. The vapor is then swept by a carrier gas (like helium or nitrogen) onto a capillary column. The separation is based on the differential partitioning of the analyte between the carrier gas and the stationary phase coated on the column wall. A Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

Table 2: Hypothetical GC Parameters for Analysis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm) | A common, robust column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium or Nitrogen | Inert gases commonly used in GC. |

| Inlet Temperature | ~250 °C | Must be high enough to ensure rapid vaporization without causing degradation. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Allows for the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides general sensitivity for organic compounds; MS provides structural information. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of a chemical reaction. nih.govacs.orgnih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. nih.govwho.int

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on aluminum). The plate is then placed in a chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The separated spots are visualized, typically under UV light, as oxadiazole rings are often UV-active. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a specific eluent system.

For this compound, an Rf value of 0.15 has been reported using a hexane:ethyl acetate (B1210297) (2:1) solvent system. chemicalbook.com

Table 3: Typical TLC Parameters for Monitoring Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 | A polar adsorbent suitable for a wide range of organic compounds. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 2:1 or 1:1 v/v) | A common solvent system that can be adjusted to achieve optimal separation. nih.govchemicalbook.com |

| Visualization | UV lamp (254 nm) | Allows for the detection of UV-active compounds like oxadiazoles. |

| Chamber | Saturated with eluent vapor | Ensures reproducible Rf values. |

Spectrophotometric Assays for Concentration Determination

Spectrophotometry measures the interaction of electromagnetic radiation with a substance and is a common method for determining the concentration of a compound in solution.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the spectrum. The 1,3,4-oxadiazole ring system, being aromatic, exhibits characteristic UV absorption. nih.govnih.gov The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax), where the absorbance is at its maximum.

According to Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify the compound, a calibration curve of absorbance versus concentration is prepared using standards of known concentration. The λmax for 1,3,4-oxadiazole derivatives typically falls in the near-UV region (200–400 nm). researchgate.net

Table 4: UV-Vis Spectrophotometry Parameters

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Solvent | Ethanol (B145695), Methanol, or Acetonitrile | Should be transparent in the wavelength range of interest. |

| Wavelength Scan | 200 - 400 nm | To determine the wavelength of maximum absorbance (λmax). |

| λmax | Wavelength of maximum absorbance | Specific to the compound's electronic structure. |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Varies for different oxadiazole derivatives. researchgate.net |

Many 1,3,4-oxadiazole derivatives are known to be fluorescent, meaning they absorb light at one wavelength (excitation) and emit light at a longer wavelength (emission). rsc.orgrsc.orgresearchgate.net This property can be exploited for highly sensitive and selective quantification using fluorescence spectrophotometry. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, especially at low concentrations.

The analysis involves exciting the sample at its excitation maximum and measuring the emission intensity at its emission maximum. A calibration curve of fluorescence intensity versus concentration is then used for quantification. Key parameters in fluorescence spectroscopy include the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the Stokes shift (the difference in wavelength between the excitation and emission maxima). researchgate.net The fluorescence properties are often sensitive to the solvent environment and pH. rsc.org

Table 5: Key Parameters in Fluorescence Spectrophotometry

| Parameter | Description | Significance |

|---|---|---|

| Excitation Wavelength (λex) | The wavelength at which the sample is irradiated to induce fluorescence. | Should correspond to an absorption maximum to maximize emission. |

| Emission Wavelength (λem) | The wavelength at which the emitted fluorescence is measured. | Characterizes the emitted light from the molecule. |

| Quantum Yield (ΦF) | Efficiency of the fluorescence process. | A higher quantum yield leads to greater sensitivity. rsc.org |

| Stokes Shift | The difference between λex and λem. | A larger Stokes shift is often desirable to minimize spectral overlap. researchgate.net |

Electrochemical Methods (e.g., Voltammetry)

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the documented analytical methodologies for This compound . Specifically, there is no available research detailing the use of electrochemical methods, such as voltammetry, for the detection and quantification of this particular compound.

While electrochemical techniques are widely applied for the analysis of various organic molecules, including heterocyclic compounds containing oxadiazole moieties, specific studies focusing on the electrochemical behavior and analytical determination of this compound have not been published. The development of such a method would typically involve the investigation of the compound's oxidation or reduction properties at a suitable electrode surface. Key parameters that would need to be established include the optimal solvent and supporting electrolyte, the pH of the medium, the potential window for analysis, and the relationship between the current response and the concentration of the analyte.

The absence of this information in the current body of scientific literature prevents a detailed discussion of its electrochemical analysis, including the presentation of specific research findings or data tables related to its voltammetric determination. Further research would be required to explore the feasibility of using electrochemical methods for the analysis of this compound and to establish a validated analytical protocol.

Future Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While established methods for the synthesis of 1,3,4-oxadiazoles are prevalent, there is a continuous drive towards the development of more efficient, cost-effective, and environmentally benign synthetic routes. Future research in this domain should prioritize the exploration of green chemistry principles. nih.gov This includes the investigation of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.govresearchgate.net Furthermore, the use of eco-friendly solvents, recyclable catalysts, and solvent-free reaction conditions, such as grinding techniques, should be explored to minimize the environmental impact of the synthetic process. nih.govresearchgate.net The development of one-pot multicomponent reactions for the direct synthesis of 3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline from readily available starting materials would represent a significant advancement in its accessibility for further research and application. organic-chemistry.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity | Optimization of reaction parameters (temperature, time, power) |

| Green Solvent Systems | Reduced environmental impact, improved safety | Use of water, ionic liquids, or supercritical fluids as reaction media |

| Catalyst-Based Methods | Increased reaction efficiency, selectivity | Development of novel, reusable, and non-toxic catalysts |

| Solvent-Free Reactions | Minimized waste, simplified work-up procedures | Exploration of grinding, solid-phase, and mechanochemical synthesis |

| One-Pot Multicomponent Reactions | Increased efficiency, atom economy | Design of convergent synthetic strategies from simple precursors |

Deeper Computational Insights into Reactivity, Spectroscopy, and Molecular Interactions

Computational chemistry offers a powerful toolkit for gaining a deeper understanding of the molecular properties and behavior of this compound. Future computational studies should focus on several key areas. Density Functional Theory (DFT) calculations can be employed to predict and rationalize its reactivity, including identifying sites susceptible to electrophilic or nucleophilic attack. This information is invaluable for designing new synthetic transformations and understanding potential degradation pathways. Furthermore, in-silico modeling can be used to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of newly synthesized derivatives. jneonatalsurg.com Molecular docking and dynamics simulations can provide insights into the potential interactions of this compound with biological targets, guiding the design of new therapeutic agents. eurekaselect.comrsc.org

| Computational Method | Research Application | Expected Insights |

| Density Functional Theory (DFT) | Reactivity analysis, spectroscopic prediction | Electronic structure, frontier molecular orbitals, reaction mechanisms |

| Molecular Docking | Virtual screening, binding mode analysis | Identification of potential biological targets, prediction of binding affinities |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Understanding of conformational changes, stability of ligand-receptor complexes |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Correlation of molecular descriptors with observed activity |

Development of Advanced Functional Materials Based on the Compound Scaffold

The unique electronic and photophysical properties of the 1,3,4-oxadiazole (B1194373) ring make it an attractive building block for the development of advanced functional materials. lifechemicals.comresearchgate.net Future research should explore the potential of this compound as a precursor for the synthesis of novel polymers, dyes, and sensors. The aniline (B41778) group provides a convenient handle for polymerization or for covalent attachment to other functional moieties. For instance, polymers incorporating this scaffold could exhibit interesting thermal, mechanical, or electronic properties. The compound's fluorescence characteristics could be harnessed for the development of chemosensors for the detection of specific ions or molecules. researchgate.net Additionally, its derivatives could be investigated as components in organic light-emitting diodes (OLEDs) or other optoelectronic devices. eurekaselect.com

Targeted Mechanistic Studies in Emerging Research Contexts

Given the broad spectrum of biological activities reported for 1,3,4-oxadiazole derivatives, targeted mechanistic studies are crucial to understand how this compound and its analogues exert their effects. mdpi.comnih.gov Future research should move beyond preliminary screening and focus on elucidating the precise molecular mechanisms of action in relevant biological systems. For example, if a derivative shows promising anticancer activity, studies should be undertaken to identify its specific cellular targets and signaling pathways. nih.gov This could involve techniques such as proteomics, transcriptomics, and cell-based assays to pinpoint the molecular interactions responsible for the observed biological effects. Understanding the mechanism of action is a critical step in the rational design of more potent and selective therapeutic agents. nih.gov

Emerging Interdisciplinary Applications in Chemical Science

The versatile nature of the this compound scaffold opens up possibilities for its application in a wide range of interdisciplinary fields. In medicinal chemistry, beyond traditional drug discovery, this compound could be explored as a component of drug delivery systems or as a diagnostic tool. openmedicinalchemistryjournal.com In the field of agricultural science, its derivatives could be investigated as potential herbicides, fungicides, or insecticides. mdpi.com The coordination chemistry of this compound with various metal ions could lead to the development of novel catalysts or materials with interesting magnetic or optical properties. researchgate.net Exploring these interdisciplinary applications will require collaboration between chemists, biologists, materials scientists, and engineers to fully realize the potential of this versatile chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.